molecular formula C22H25N3 B12897140 1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline CAS No. 678999-87-6

1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline

Cat. No.: B12897140
CAS No.: 678999-87-6
M. Wt: 331.5 g/mol
InChI Key: MIRORTCKEZIXMU-UHFFFAOYSA-N
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Description

1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with 4-(4-methylphenethyl)piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may be used in the development of new biochemical assays and probes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline can be compared with other similar compounds, such as:

    4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    1-(4-Methyl-piperazin-1-yl)-isoquinoline, di-hydrobromide:

The uniqueness of 1-(4-(4-Methylphenethyl)piperazin-1-yl)isoquinoline lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline (C22H25N3) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoquinoline core linked to a piperazine moiety, which is further substituted with a 4-methylphenyl ethyl group. Its molecular formula is C22H25N3, and it has been identified in various studies for its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoquinoline compounds, including those related to this compound, exhibit significant antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

Compound NameMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
Other Isoquinoline Derivatives0.0039 - 0.025Various Gram-positive/negative bacteria

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Research indicates that piperazine derivatives can interact with neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE), which may contribute to their cognitive-enhancing properties . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Table 2: AChE Inhibition by Piperazine Derivatives

Compound NameIC50 (µM)Mechanism
This compoundTBDAChE Inhibition
Other Piperazine DerivativesVariesAChE Inhibition

Study on Antimicrobial Properties

A study conducted on a series of isoquinoline derivatives demonstrated that compounds structurally similar to this compound exhibited potent antibacterial activity. The research highlighted the importance of specific substitutions on the piperazine ring that enhanced antimicrobial efficacy .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperazine-based compounds. It was found that certain derivatives could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a potential application in treating neurodegenerative conditions .

Properties

CAS No.

678999-87-6

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

1-[4-[2-(4-methylphenyl)ethyl]piperazin-1-yl]isoquinoline

InChI

InChI=1S/C22H25N3/c1-18-6-8-19(9-7-18)11-13-24-14-16-25(17-15-24)22-21-5-3-2-4-20(21)10-12-23-22/h2-10,12H,11,13-17H2,1H3

InChI Key

MIRORTCKEZIXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

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